molecular formula C10H18O3 B13794218 1,3-Dihydroxy-8-decen-5-one; Streptenol-A

1,3-Dihydroxy-8-decen-5-one; Streptenol-A

Cat. No.: B13794218
M. Wt: 186.25 g/mol
InChI Key: SHHVNLZCXWAKNG-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dihydroxy-8-decen-5-one can be synthesized through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield .

Industrial Production Methods: In industrial settings, the production of 1,3-dihydroxy-8-decen-5-one may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and environmentally friendly conditions compared to traditional chemical synthesis. For example, certain strains of Streptomyces have been reported to produce this compound as a secondary metabolite .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dihydroxy-8-decen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Studied for its role as a signaling molecule in certain biological pathways.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1,3-dihydroxy-8-decen-5-one involves its interaction with specific molecular targets and pathways:

Molecular Targets:

Pathways Involved:

Comparison with Similar Compounds

  • 1,3-Dihydroxy-8-decen-5-ol
  • 1,3-Dioxo-8-decen-5-one
  • 1,3-Dicarboxy-8-decen-5-one

Comparison:

1,3-Dihydroxy-8-decen-5-one stands out due to its unique combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

(E)-1,3-dihydroxydec-8-en-5-one

InChI

InChI=1S/C10H18O3/c1-2-3-4-5-9(12)8-10(13)6-7-11/h2-3,10-11,13H,4-8H2,1H3/b3-2+

InChI Key

SHHVNLZCXWAKNG-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CCC(=O)CC(CCO)O

Canonical SMILES

CC=CCCC(=O)CC(CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.